molecular formula C₁₈H₂₅N₃O₂ B1142287 (2'R,2R,顺式)-沙格列汀 CAS No. 1564265-95-7

(2'R,2R,顺式)-沙格列汀

货号 B1142287
CAS 编号: 1564265-95-7
分子量: 315.41
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Saxagliptin involves the strategic manipulation of beta-quaternary amino acid linkages and the use of vinyl substitution at the beta-position of alpha-cycloalkyl-substituted glycines. This complex synthesis route ultimately led to the discovery of Saxagliptin (BMS-477118) as a stable, and long-acting DPP-IV inhibitor through various stages of chemical modifications and optimizations, demonstrating its efficacy in preclinical models before proceeding to clinical trials (Augeri et al., 2005).

Molecular Structure Analysis

Saxagliptin is characterized by its unique molecular structure, which includes a hydroxyadamantyl compound as a core component. This structural configuration plays a crucial role in its ability to inhibit the DPP-4 enzyme effectively. Carbon-14 labeling studies have been conducted to further understand its molecular structure and pharmacokinetics, providing insights into its metabolic pathways and the formation of active metabolites (Cao et al., 2007).

Chemical Reactions and Properties

Saxagliptin's chemical properties, including its reactions and stability, are significantly influenced by its structure. The synthesis process involves critical steps such as deprotection, amide coupling, dehydration, and final deprotection to achieve the desired compound. Challenges in synthesizing the free base monohydrate form of Saxagliptin due to its propensity to form a cyclic amidine underlie the importance of process modifications to enhance its synthesis robustness (Savage et al., 2009).

Physical Properties Analysis

The physical properties of Saxagliptin, including its solubility, stability, and formulation compatibility, are crucial for its pharmaceutical development. Stability-indicating liquid chromatography methods have been developed to quantify Saxagliptin in pharmaceutical dosage forms, demonstrating its stability under various conditions and ensuring the quality control of the drug in its final formulation (Scheeren et al., 2015).

Chemical Properties Analysis

The chemical stability of Saxagliptin, especially in relation to its interaction with pharmaceutical excipients, is vital for the development of stable and effective formulations. Studies have assessed the compatibility of Saxagliptin with various excipients, indicating its structural compatibility and the absence of significant degradation products when stored under prescribed conditions (Gurav & Bhatia, 2020).

科学研究应用

药理学和作用机制

沙格列汀是一种二肽基肽酶-4 (DPP-4) 抑制剂,通过增加肠促胰岛素水平来增强身体调节血糖水平的能力,肠促胰岛素抑制胰高血糖素释放,从而以葡萄糖依赖性方式增加胰岛素分泌。此机制在 2 型糖尿病的管理中起着至关重要的作用。临床试验表明,沙格列汀作为单一疗法或与其他抗糖尿病药物联合使用时,可有效降低血红蛋白 A1c 水平,且不会引起明显的体重增加或低血糖,使其成为 2 型糖尿病管理的有利选择 (Borja‐Hart & Whalen, 2010; Jain, 2015)。

联合治疗

沙格列汀已对其与其他抗糖尿病药物(如二甲双胍)联合使用的疗效进行了广泛研究,提供了一种协同作用,可显着改善 2 型糖尿病患者的血糖控制。这种方法特别适用于单一疗法控制不佳的患者,提供了一种利用联合药物的互补作用机制来提高治疗效果的策略 (Scheen, 2012)。

心血管安全性

沙格列汀的心血管安全性已成为多项研究的重点,一项大型心血管结局试验 (SAVOR) 表明,沙格列汀不会显着增加或降低 2 型糖尿病患者发生重大心血管事件的风险。然而,该试验的一个意外发现是沙格列汀导致因心力衰竭住院的风险增加,提示需要对有心力衰竭风险的患者谨慎考虑 (Jain, 2015)。

肾功能损害的考虑

沙格列汀的药代动力学特征支持将其用于不同程度肾功能损害的患者,而无需进行显着剂量调整。这使得沙格列汀成为肾功能受损的 2 型糖尿病患者治疗的一种多功能选择,提供了一种安全有效的治疗途径,而不会影响疗效或安全性 (Thomas et al., 2016)。

经济影响

虽然沙格列汀研究的主要重点是其药理学益处,但作为 2 型糖尿病管理策略的一部分,人们也对其成本效益感兴趣。与其他口服降糖药的比较表明,沙格列汀等 DPP-4 抑制剂可能提供疗效、安全性与成本的有利平衡,尤其是在作为联合治疗方案的一部分时 (Garg, 2011)。

属性

IUPAC Name

(1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-KJYYUUBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。